
4-Dimethyl-1-heptene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Dimethyl-1-heptene is an organic compound classified as an alkene due to the presence of a carbon-carbon double bond. It is a branched hydrocarbon with the molecular formula C9H18. This compound is known for its role as a volatile organic compound and is derived from heptane .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Dimethyl-1-heptene typically involves the alkylation of heptene derivatives. One common method is the reaction of 4-methyl-1-pentene with a suitable alkylating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as aluminum chloride (AlCl3) to facilitate the alkylation process .
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors where the reaction conditions, such as temperature and pressure, are meticulously controlled to optimize yield and purity. The process may also involve distillation techniques to separate the desired product from by-products and unreacted starting materials .
化学反应分析
Types of Reactions
4-Dimethyl-1-heptene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Major Products Formed
Oxidation: The major products formed are alcohols, ketones, or carboxylic acids, depending on the extent of oxidation.
Reduction: The major product is the corresponding alkane.
Substitution: The major products are halogenated alkenes.
科学研究应用
4-Dimethyl-1-heptene has several applications in scientific research:
Chemistry: It is used as a model compound in studies of alkene reactivity and mechanisms.
Biology: It serves as a reference compound in the study of volatile organic compounds in biological systems.
Medicine: It is used in the synthesis of pharmaceutical intermediates.
Industry: It is employed in the production of specialty chemicals and as a precursor in polymer synthesis
作用机制
The mechanism of action of 4-Dimethyl-1-heptene involves its interaction with various molecular targets and pathways. In oxidation reactions, the compound undergoes electrophilic addition where the double bond reacts with electrophiles. In reduction reactions, it undergoes hydrogenation where the double bond is reduced to a single bond. The pathways involved include the formation of carbocation intermediates in substitution reactions .
相似化合物的比较
Similar Compounds
- 2,4-Dimethyl-1-heptene
- 4,6-Dimethyl-1-heptene
- 2,3-Dimethyl-4-propyl-2-heptene
Uniqueness
This compound is unique due to its specific branching and position of the double bond, which influences its reactivity and physical properties. Compared to its isomers, it may exhibit different boiling points, densities, and reactivity patterns due to the spatial arrangement of its atoms .
属性
CAS 编号 |
1647-09-2 |
|---|---|
分子式 |
C9H18 |
分子量 |
126.24 g/mol |
IUPAC 名称 |
4,4-dimethylhept-1-ene |
InChI |
InChI=1S/C9H18/c1-5-7-9(3,4)8-6-2/h5H,1,6-8H2,2-4H3 |
InChI 键 |
FVBQZDZLHJUMPS-UHFFFAOYSA-N |
规范 SMILES |
CCCC(C)(C)CC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-4-(4-nitrophenyl)-1,3-thiazole](/img/structure/B14150502.png)
![5-chloro-3-methyl-1-phenyl-N-{4-[(E)-phenyldiazenyl]phenyl}-1H-pyrazole-4-carboxamide](/img/structure/B14150507.png)
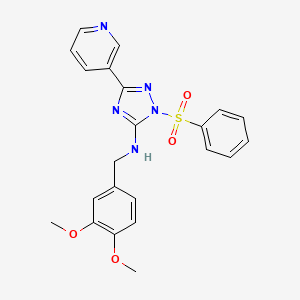
![benzene-1,4-diylbis[(E)diazene-2,1-diyl-5-methyl-2-(propan-2-yl)benzene-4,1-diyl] bis(4'-octylbiphenyl-4-carboxylate)](/img/structure/B14150525.png)
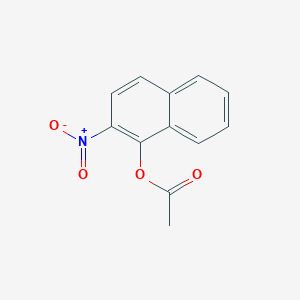
![2-[(2-methylphenyl)methylsulfanyl]-3-propylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one](/img/structure/B14150533.png)
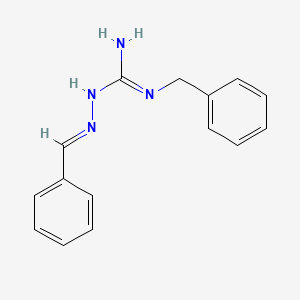
![N-butan-2-yl-1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B14150536.png)
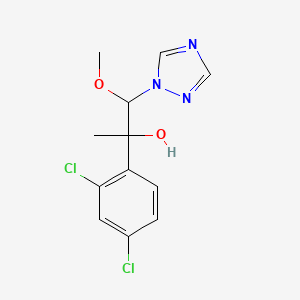
![[3-(4-chlorophenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl](furan-2-yl)methanone](/img/structure/B14150542.png)
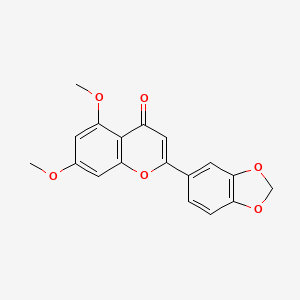
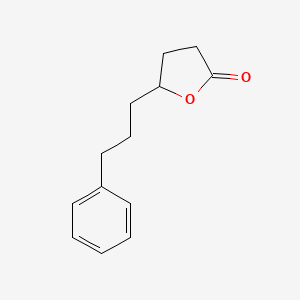
![2-Bromo-4-[(dimethylamino)methyl]-6-methylpyridin-3-ol](/img/structure/B14150566.png)
![2-[(4-Bromobenzyl)oxy]ethanamine](/img/structure/B14150574.png)
